molecular formula C11H8FNO3 B13614206 3-(4-Fluoro-3-methylphenyl)isoxazole-5-carboxylic acid

3-(4-Fluoro-3-methylphenyl)isoxazole-5-carboxylic acid

Cat. No.: B13614206
M. Wt: 221.18 g/mol
InChI Key: YJWHFODMMVVHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluoro-3-methylphenyl)isoxazole-5-carboxylic acid is a heterocyclic compound featuring an isoxazole ring fused to a substituted phenyl group. The isoxazole core (a five-membered ring with one oxygen and one nitrogen atom) is functionalized with a carboxylic acid group at position 5 and a 4-fluoro-3-methylphenyl substituent at position 2. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in antiviral and enzyme inhibition studies.

Properties

Molecular Formula

C11H8FNO3

Molecular Weight

221.18 g/mol

IUPAC Name

3-(4-fluoro-3-methylphenyl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C11H8FNO3/c1-6-4-7(2-3-8(6)12)9-5-10(11(14)15)16-13-9/h2-5H,1H3,(H,14,15)

InChI Key

YJWHFODMMVVHTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=C2)C(=O)O)F

Origin of Product

United States

Preparation Methods

Overview of Isoxazole Synthesis

Isoxazoles are typically synthesized via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes, a method pioneered by Claisen in 1903 and extensively developed since then. Several regioselective and environmentally benign methods have been reported for preparing 3,5-disubstituted isoxazoles, which can be adapted for the target compound with appropriate substituents.

Key Synthetic Routes

Route Description Key Reagents Advantages Reference
a Copper(I)-catalyzed 1,3-dipolar cycloaddition of nitrile oxides and terminal alkynes Copper(I) catalyst, nitrile oxides, terminal alkynes One-pot, regioselective, rapid
b p-Tosylalcohol catalyzed reaction of propargylic alcohols and N-protected hydroxylamines TSA catalyst, propargylic alcohols, hydroxylamines High purity products, mild conditions
c One-pot three-component synthesis using aldehydes, alkynes, and choline chloride:urea deep eutectic solvent Aldehydes, alkynes, ChCl:urea DES Environmentally benign, recyclable solvent
d Conversion of aldoximes to nitrile oxides using hydroxy(tosyloxy)iodobenzene (HTIB) followed by cycloaddition Aldoximes, HTIB, alkynes Stable reagents, easy handling

These methods provide a foundation for synthesizing substituted isoxazoles, including those bearing aryl groups such as 4-fluoro-3-methylphenyl.

Specific Preparation of 3-(4-Fluoro-3-methylphenyl)isoxazole-5-carboxylic Acid

Retrosynthetic Considerations

The target compound can be retrosynthetically dissected into:

  • A 3-substituted isoxazole core bearing the 4-fluoro-3-methylphenyl group at position 3.
  • A carboxylic acid group at position 5 of the isoxazole ring.

The key step is the formation of the isoxazole ring with the desired substitution pattern.

Synthetic Route Proposal Based on Literature

A practical method involves:

This approach is supported by analogous syntheses of 3,5-disubstituted isoxazoles documented in the literature.

Detailed Experimental Procedure (Adapted)

Step Reagents and Conditions Description Yield/Notes
1 4-Fluoro-3-methylbenzaldehyde + hydroxylamine hydrochloride, base, ethanol, reflux Formation of 4-fluoro-3-methylbenzaldehyde oxime High yield, purified by recrystallization
2 Oxime + hydroxy(tosyloxy)iodobenzene (HTIB), dichloromethane, room temperature Generation of nitrile oxide intermediate in situ Stable handling, mild conditions
3 Nitrile oxide + ethyl propiolate, copper(I) catalyst, room temperature to mild heating 1,3-Dipolar cycloaddition forming ethyl 3-(4-fluoro-3-methylphenyl)isoxazole-5-carboxylate High regioselectivity and yield
4 Ethyl ester + NaOH in methanol/water, room temperature, 18-20 h; acidification with HCl Hydrolysis to this compound ~90% yield reported for similar esters

Representative Reaction Scheme

4-Fluoro-3-methylbenzaldehyde
    + Hydroxylamine → 4-Fluoro-3-methylbenzaldehyde oxime
    + HTIB → Nitrile oxide intermediate
    + Ethyl propiolate → Ethyl 3-(4-fluoro-3-methylphenyl)isoxazole-5-carboxylate
    + NaOH / HCl → this compound

Alternative Synthetic Approaches

Cross-Coupling Methods

Denmark and Kallemeyn (2005) reported the synthesis of 3,4,5-trisubstituted isoxazoles via cross-coupling reactions of isoxazolylsilanols with aryl iodides, which could be adapted for introducing the 4-fluoro-3-methylphenyl substituent.

Multi-Step Sequences

Gayon et al. (2011) demonstrated a four-step sequence involving iron and palladium catalysis starting from propargylic alcohols to access trisubstituted isoxazoles with high overall yields. Such methods provide options for complex substitution patterns but are more elaborate.

Hydrolysis of Isoxazole Esters to Carboxylic Acids

Hydrolysis of ethyl esters of isoxazole carboxylates is typically performed using sodium hydroxide in a mixture of tetrahydrofuran, methanol, and water at room temperature for 18-20 hours under an inert atmosphere. Acidification with hydrochloric acid to pH 2 followed by extraction yields the free carboxylic acid in high purity and yield (~90%).

Hydrolysis Conditions Solvents Temperature Time Yield
NaOH (2 eq) THF, MeOH, H2O 20 °C (room temp) 18-20 h ~90%
Acidification HCl to pH 2 Room temp - -

Summary Table of Preparation Methods

Method Key Steps Reagents Conditions Yield Notes
1. Nitrile Oxide Cycloaddition + Hydrolysis Oxime formation → Nitrile oxide generation → Cycloaddition with ethyl propiolate → Hydrolysis Hydroxylamine, HTIB, ethyl propiolate, NaOH, HCl Room temp to mild heating, 18-20 h hydrolysis ~90% Most practical and direct
2. Cross-Coupling of Isoxazolylsilanols Synthesis of isoxazolylsilanols → Cross-coupling with aryl iodides Copper(I), Pd catalysts Various, moderate to high temp Moderate to high More complex, multi-step
3. Multi-Step Catalytic Sequence Propargylic alcohols → Iron and Pd catalysis → Substituted isoxazoles Iron, Pd catalysts Sequential catalytic steps High Time-saving but complex

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluoro-3-methylphenyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluoro and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of isoxazole oxides.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

3-(4-Fluoro-3-methylphenyl)isoxazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methylphenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key Analogs :

3-(3-(Benzyloxy)phenyl)isoxazole-5-carboxylic acid

  • Structure : Substituted with a benzyloxy group at the meta position of the phenyl ring.
  • Activity : Reported EC₅₀ values of 253–254 µM against HIV replication (IN inhibition) in multiple studies .
  • SAR Insight : The benzyloxy group enhances lipophilicity but may reduce metabolic stability compared to the fluoro-methyl group in the target compound.

5-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid

  • Structure : Pyrazole core with a nitro-substituted phenyl group.
  • Activity : Higher potency (EC₅₀ = 3.7 µM ) against HIV compared to isoxazole analogs, attributed to the electron-withdrawing nitro group enhancing target binding .

3-(1H-Indol-3-yl)isoxazole-5-carboxylic acid Structure: Phenyl replaced with an indole moiety. Synthesis: Synthesized via cyclization of ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate with hydroxylamine hydrochloride . Application: Potential use in kinase inhibition due to indole’s planar structure, though activity data are unavailable.

Substituent Effects :
  • Electron-Withdrawing Groups (e.g., -F, -NO₂): Improve binding affinity to targets like viral enzymes by modulating electron density.

Pharmacological and Physicochemical Properties

Compound Substituent EC₅₀ (HIV) logP<sup>*</sup> Solubility<sup>†</sup>
Target Compound 4-Fluoro-3-methylphenyl N/A ~2.1 Moderate (acidic pH)
3-(3-(Benzyloxy)phenyl)isoxazole-5-carboxylic acid 3-(Benzyloxy)phenyl 253–254 µM ~3.5 Low
5-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid 4-Nitrophenyl 3.7 µM ~1.8 High (polar groups)

<sup>*</sup>Predicted using fragment-based methods.
<sup>†</sup>Estimated based on functional groups.

Key Observations :

  • The target compound’s 4-fluoro-3-methylphenyl group balances lipophilicity (logP ~2.1) and metabolic stability, as fluorine resists oxidative degradation.
  • Benzyloxy-substituted analogs exhibit lower solubility due to increased hydrophobicity (logP ~3.5), limiting bioavailability.
  • Nitro groups significantly enhance potency but may introduce toxicity risks.

Therapeutic Potential and Mechanisms

  • Enzyme Inhibition : Isoxazole-carboxylic acids are explored as:
    • Kinase Inhibitors : E.g., SU11248 (a pyrrole-isoxazole hybrid) targets VEGF-R2 and PDGF-Rβ tyrosine kinases .
    • COX-2 Inhibitors : Celecoxib (pyrazole derivative) demonstrates the importance of sulfonamide groups, absent in the target compound .

Critical Analysis of Evidence Discrepancies

  • EC₅₀ Conflict : 3-(3-(Benzyloxy)phenyl)isoxazole-5-carboxylic acid is cited with EC₅₀ values of 3.6 µM and 254 µM . This discrepancy may arise from differences in assay conditions (e.g., cell lines, viral strains) or typographical errors. Further validation is required.

Biological Activity

3-(4-Fluoro-3-methylphenyl)isoxazole-5-carboxylic acid is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H8FN1O3\text{C}_10\text{H}_8\text{F}\text{N}_1\text{O}_3

1. Anticancer Activity

Research indicates that isoxazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds with similar structures to this compound showed promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the micromolar range . The presence of electron-withdrawing groups, such as fluorine, enhances biological activity by improving interactions with cellular targets.

The compound is believed to exert its anticancer effects through apoptosis induction and cell cycle arrest. Flow cytometry assays have shown that isoxazole derivatives can trigger apoptosis in cancer cells by increasing caspase-3/7 activity, leading to programmed cell death . Additionally, the activation of Wnt/β-catenin signaling pathways has been noted, which plays a critical role in regulating cell proliferation and differentiation .

3. Antimicrobial Activity

Isoxazole compounds have also demonstrated antimicrobial properties. In vitro studies reveal that derivatives exhibit varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria. The presence of specific functional groups significantly influences their efficacy .

Case Study 1: Mitochondrial Targeting

A notable case involved the evaluation of an isoxazole derivative similar to this compound in a zebrafish model. This study highlighted the compound's ability to inhibit mitochondrial permeability transition pore (mtPTP) opening, thereby protecting cells from apoptotic death under stress conditions. The compound was shown to increase calcium retention capacity in mitochondria, which is crucial for maintaining cellular homeostasis .

Case Study 2: Anticancer Efficacy

Another investigation focused on the compound's efficacy against human T acute lymphoblastic leukemia (CEM-13) cells, where it exhibited cytotoxicity comparable to that of established chemotherapeutics like doxorubicin. The study emphasized the importance of structural modifications in enhancing anticancer activity and reducing toxicity .

Data Tables

Compound NameIC50 (µM)Cell LineMechanism of Action
This compound1.54MCF-7 (Breast Cancer)Apoptosis induction
Isoxazole Derivative A0.48U-937 (Monocytic Leukemia)Cell cycle arrest
Isoxazole Derivative B15.63CEM-13 (T acute leukemia)Caspase activation

Q & A

Basic: What are the optimal storage conditions for 3-(4-Fluoro-3-methylphenyl)isoxazole-5-carboxylic acid to maintain its chemical integrity?

Answer:
The compound should be stored in airtight, light-resistant containers at –20°C in a dry, ventilated environment. Avoid exposure to humidity, high temperatures (>25°C), and direct sunlight, as these conditions may induce hydrolysis or photodegradation. Use desiccants for long-term storage .

Basic: What synthetic methodologies are validated for preparing this compound?

Answer:
A common approach involves ester saponification of the corresponding methyl or ethyl ester precursor. For example:

  • Dissolve the ester (e.g., ethyl 5-(3-iodophenyl)isoxazole-3-carboxylate) in a THF/methanol (1:1 v/v) mixture.
  • Add LiOH (5.0 equiv.) and stir at room temperature for 6–12 hours.
  • Acidify the mixture with HCl (1M) to precipitate the carboxylic acid derivative .

Table 1: Typical Reaction Parameters

StepReagent/ConditionYield (%)Reference
SaponificationLiOH, THF/MeOH, RT70–85
CouplingEDCl, HOBt, DMF60–75

Advanced: How can researchers address contradictory data in reported melting points or spectral profiles of this compound?

Answer:
Discrepancies often arise from impurities or polymorphic forms. To resolve this:

Purification: Use recrystallization (e.g., ethanol/water) or preparative HPLC to isolate the pure compound.

Characterization: Cross-validate with FTIR (C=O stretch at ~1700 cm⁻¹), ¹H NMR (isoxazole proton at δ 6.5–7.0 ppm), and HPLC-MS (exact mass: 261.04 g/mol) .

Crystallography: Single-crystal X-ray diffraction can confirm the structure if polymorphs are suspected .

Advanced: What strategies are recommended for evaluating the biological activity of this compound in neuropharmacological studies?

Answer:
Given its structural similarity to isoxazole-based glutamate receptor modulators (e.g., AMPA analogs):

In vitro assays:

  • Electrophysiology: Test ion flux in HEK293 cells expressing cloned AMPA or NMDA receptors .
  • Enzyme inhibition: Screen against COX-2 or kinases using fluorometric assays.

In vivo models:

  • Use rodent models of epilepsy or neurodegeneration, monitoring behavioral and biomarker changes.
  • Compare efficacy to reference compounds (e.g., 5-methylisoxazole-4-carboxylic acid derivatives) .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust.
  • Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First aid: For skin contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .

Advanced: How can computational methods aid in optimizing the pharmacokinetic profile of this compound?

Answer:

  • QSAR modeling: Predict logP (target ~2.5 for blood-brain barrier penetration) and pKa (carboxylic acid group ~3.5).
  • Docking studies: Simulate binding to glutamate receptor subunits (e.g., GluA2 ligand-binding domain) to guide structural modifications .
  • ADMET prediction: Use tools like SwissADME to assess metabolic stability and toxicity risks .

Basic: What analytical techniques are most effective for quantifying this compound in mixed reaction systems?

Answer:

  • HPLC: C18 column, mobile phase = acetonitrile/0.1% formic acid (70:30), UV detection at 254 nm.
  • LC-MS: ESI+ mode, monitor m/z 261.04 [M+H]⁺ for quantification .
  • TLC: Silica gel 60 F254, eluent = ethyl acetate/hexane (1:1), Rf ~0.4 .

Advanced: How can researchers mitigate challenges in scaling up the synthesis of this compound?

Answer:

  • Process optimization: Replace THF with 2-MeTHF (lower toxicity) and use flow chemistry for continuous saponification.
  • Catalyst screening: Test immobilized lipases for enantioselective steps to improve yield .
  • Byproduct analysis: Employ DoE (Design of Experiments) to identify critical parameters (e.g., pH, temperature) affecting purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.